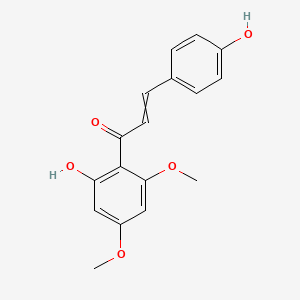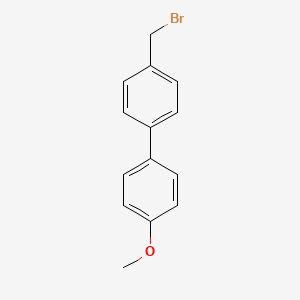![molecular formula C17H16O4 B12437214 4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 525362-15-6](/img/structure/B12437214.png)
4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethyl 2-methyl-[1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with a complex structure It is a derivative of biphenyl, characterized by the presence of two methyl groups and two carboxylate groups attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl 2-methyl-[1,1’-biphenyl]-4,4’-dicarboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 110°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dimethyl 2-methyl-[1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
4,4’-Dimethyl 2-methyl-[1,1’-biphenyl]-4,4’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of linear long-chain polymers through polycondensation reactions.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism by which 4,4’-Dimethyl 2-methyl-[1,1’-biphenyl]-4,4’-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Telmisartan: A structurally similar compound used as an angiotensin II receptor antagonist.
4,4’-Dimethylbiphenyl: Another biphenyl derivative with similar chemical properties.
Uniqueness
4,4’-Dimethyl 2-methyl-[1,1’-biphenyl]-4,4’-dicarboxylate is unique due to its specific functional groups and their arrangement on the biphenyl core.
Propriétés
Numéro CAS |
525362-15-6 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
methyl 4-(4-methoxycarbonylphenyl)-3-methylbenzoate |
InChI |
InChI=1S/C17H16O4/c1-11-10-14(17(19)21-3)8-9-15(11)12-4-6-13(7-5-12)16(18)20-2/h4-10H,1-3H3 |
Clé InChI |
XYHQHSLMHJJXLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


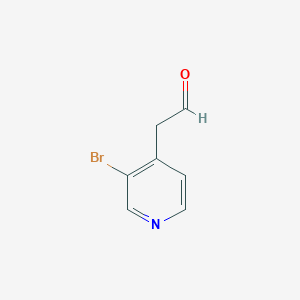


![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12437153.png)
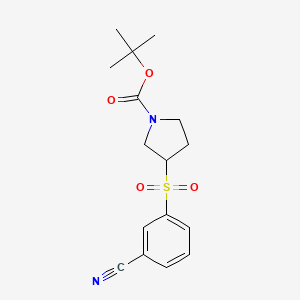
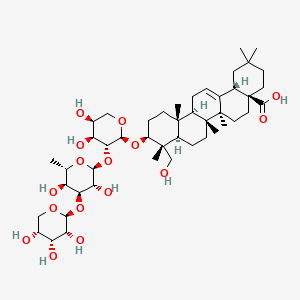
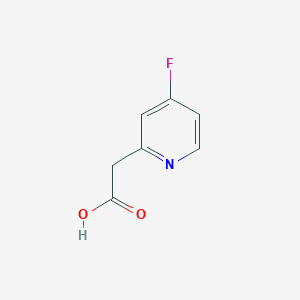
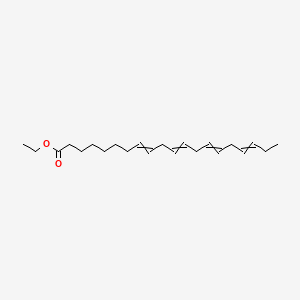
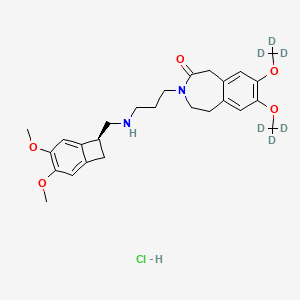
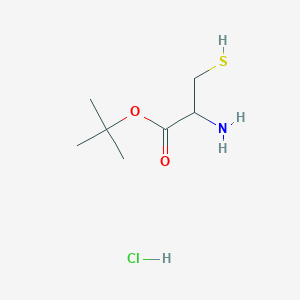
![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)
